molecular formula C14H26BrO5P B12081905 11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid

11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid

Cat. No.: B12081905
M. Wt: 385.23 g/mol
InChI Key: XAWZAKUWAIYGRX-UHFFFAOYSA-N
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Description

11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid is an organic compound that features both bromoisobutyrate and phosphonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the selective bromination of an alkanoic acid in the presence of its acid halide, followed by esterification using an alcohol in the presence of an acidic catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or phosphonic acid groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present.

Scientific Research Applications

11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its role in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromoisobutyrate and phosphonic acid groups. These functional groups can interact with molecular targets, leading to the formation of new bonds and the modification of existing structures.

Properties

Molecular Formula

C14H26BrO5P

Molecular Weight

385.23 g/mol

IUPAC Name

11-(2-bromoprop-2-enoyloxy)undecylphosphonic acid

InChI

InChI=1S/C14H26BrO5P/c1-13(15)14(16)20-11-9-7-5-3-2-4-6-8-10-12-21(17,18)19/h1-12H2,(H2,17,18,19)

InChI Key

XAWZAKUWAIYGRX-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)OCCCCCCCCCCCP(=O)(O)O)Br

Origin of Product

United States

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